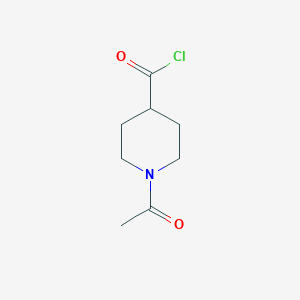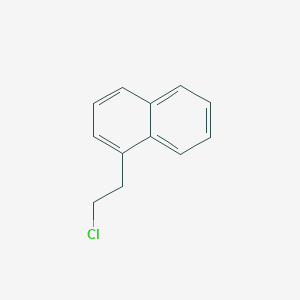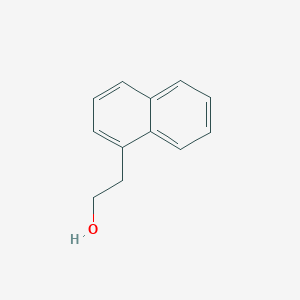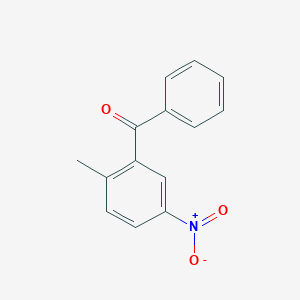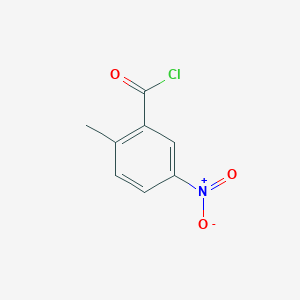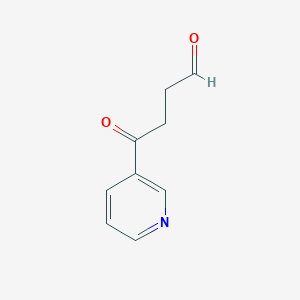
3-(4-Nitrophenyl)propionitrile
Vue d'ensemble
Description
3-(4-Nitrophenyl)propionitrile, also known as NPPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPPN is a yellow crystalline powder that is soluble in organic solvents and insoluble in water. It is widely used in various fields, including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Antimicrobial Studies
The compound has been used in the synthesis of a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles . These derivatives have been tested for antimicrobial activity against gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes), gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and three fungi (Candida albicans, Aspergillus niger, and Aspergillus clavatus) . Some of these compounds showed potent antimicrobial activity against the tested microorganisms .
Antifungal Activity
In addition to its antimicrobial properties, the compound has been used in the synthesis of novel phenyl propanenitrile conjugated triazole compounds . These compounds have been evaluated for their antifungal activity . Some of the synthesized compounds exhibited promising antifungal activity .
Anti-bacterial Activity
The compound has also been used in the synthesis of substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile . These compounds have been evaluated for their antibacterial activity . Some of the synthesized compounds showed significant inhibitory activity .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies on a human cervical cancer cell line (HeLa) and a 3T3 mouse embryonic fibroblast cell line . Some of the compounds showed low cytotoxicity .
Anti-Trypanosoma cruzi Activity
The compound has been used in the synthesis of 3-Hydroxy-2-methylene-3-(4-nitrophenylpropanenitrile), a new highly active compound against the epimastigote and trypomastigote form of Trypanosoma cruzi .
Mécanisme D'action
Target of Action
The primary target of 3-(4-nitrophenyl)propanenitrile is the epimastigote and trypomastigote forms of Trypanosoma cruzi . This compound has shown significant activity against these forms of the parasite, suggesting a potential role in the treatment of Chagas disease .
Mode of Action
While the exact mode of action of 3-(4-nitrophenyl)propanenitrile is not fully understood, it is known to inhibit the growth of epimastigotes, with an IC50/72h of 28.5 µM, and cause intense lysis of trypomastigotes, with an IC50/24h of 25.5 µM . This suggests that the compound interacts with its targets in a way that disrupts their normal function and ultimately leads to their death .
Biochemical Pathways
For example, it may inhibit enzymes such as triosephosphate isomerase (TIM) and cruzipain , which are essential for the parasite’s survival .
Pharmacokinetics
The pharmacokinetics of 3-(4-nitrophenyl)propanenitrile, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a nitrile compound, it is expected to have certain characteristics. For instance, nitriles are typically water-soluble and can be used as solvents
Result of Action
The primary result of the action of 3-(4-nitrophenyl)propanenitrile is the inhibition of growth and lysis of Trypanosoma cruzi epimastigotes and trypomastigotes . This suggests that the compound could have potential therapeutic effects in the treatment of Chagas disease.
Action Environment
The action of 3-(4-nitrophenyl)propanenitrile can be influenced by various environmental factors. For instance, the compound may be released into the environment during industrial processes and consumer use . Upon release, most of the substance is expected to end up in solid waste disposal sites, and a significant proportion is estimated to be released to sewer water . These environmental factors could potentially influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
3-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBCIYYRQGBBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407824 | |
| Record name | 3-(4-Nitrophenyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)propionitrile | |
CAS RN |
53563-09-0 | |
| Record name | 3-(4-Nitrophenyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the molluscicidal activity of 3-(4-Nitrophenyl)propanenitrile?
A: Schistosomiasis, a parasitic disease affecting millions worldwide, relies on the Biomphalaria glabrata snail as an intermediate host. [] The World Health Organization sets a threshold of 100 µg/mL for potential molluscicidal activity. [] 3-(4-Nitrophenyl)propanenitrile demonstrated significant activity against B. glabrata with an LC50 of 6.64 µg/mL, highlighting its potential as a lead compound for developing novel schistosomiasis control strategies. [] Further research is crucial to understand its mechanism of action, safety profile, and environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)

